molecular formula C32H28N2O4 B324063 N,N'-bis(4-benzoylphenyl)hexanediamide

N,N'-bis(4-benzoylphenyl)hexanediamide

Cat. No.: B324063
M. Wt: 504.6 g/mol
InChI Key: RHWLZEUGJMEPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-benzoylphenyl)hexanediamide is a symmetric bis-amide compound featuring a hexanediamide core flanked by two 4-benzoylphenyl groups. Its molecular formula is C₃₂H₂₈N₂O₄, with a molecular weight of 520.58 g/mol. The 4-benzoylphenyl substituents introduce strong aromatic and carbonyl functionalities, which influence its electronic properties and solubility.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

N,N//'-bis(4-benzoylphenyl)hexanediamide

InChI

InChI=1S/C32H28N2O4/c35-29(33-27-19-15-25(16-20-27)31(37)23-9-3-1-4-10-23)13-7-8-14-30(36)34-28-21-17-26(18-22-28)32(38)24-11-5-2-6-12-24/h1-6,9-12,15-22H,7-8,13-14H2,(H,33,35)(H,34,36)

InChI Key

RHWLZEUGJMEPTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., benzoyl, iodophenyl) increase molecular weight and logP, reducing water solubility. In contrast, alkyl groups (e.g., ethylphenyl) enhance flexibility without significantly altering logP .
  • Chain Length : Hexanediamide (m=4) derivatives exhibit intermediate rigidity compared to shorter (m=2, butanediamide) or longer (m=6, octanediamide) chains. For example, octanediamides show parabolic bioactivity trends, with optimal activity at m=6 .

Antimycobacterial and Antialgal Activity

  • This compound: No reported antimycobacterial activity (likely due to low solubility and poor membrane penetration) .
  • N,N'-bis(4-methoxyphenyl)octanediamide (40) : Exhibits 57.9% inhibition of Chlorella vulgaris chlorophyll production at 75 µM, attributed to balanced lipophilicity (logP ~3.8) and chain length (m=6) .
  • N,N'-bis(3,4-dichlorophenyl)butanediamide : Potent inhibitor of photosynthetic electron transport in spinach chloroplasts (IC₅₀ = 12 µM), highlighting the importance of shorter chains (m=2) and halogenated substituents .

Antimicrobial and Metabolic Activity

  • N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives : Demonstrate significant lipid-lowering effects (e.g., 30% reduction in serum cholesterol in hyperlipidemic rats), suggesting benzoylphenyl groups synergize with heterocyclic cores for metabolic activity .

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